1-(2-Amino-3-methylbut-1-yl)-1H-imidazole dihydrochloride
Description
Properties
IUPAC Name |
1-imidazol-1-yl-3-methylbutan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7(2)8(9)5-11-4-3-10-6-11;;/h3-4,6-8H,5,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCKODUKAVOACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592103 | |
| Record name | 1-(1H-Imidazol-1-yl)-3-methylbutan-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172472-37-5 | |
| Record name | 1-(1H-Imidazol-1-yl)-3-methylbutan-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Imidazole Precursors
The core strategy involves introducing the 2-amino-3-methylbutyl side chain to the imidazole ring. A representative pathway begins with protecting the imidazole nitrogen using tert-butoxycarbonyl (Boc) groups to prevent undesired quaternization. Subsequent treatment with 1-bromo-2-amino-3-methylbutane in anhydrous dimethylformamide (DMF) at 60°C for 12 hours achieves N-alkylation with 68% yield. Deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the free amine, which is then converted to the dihydrochloride salt via HCl gas saturation in ethanol (Eq. 1):
$$
\text{Imidazole-Boc} + \text{BrCH}2\text{C(CH}3\text{)CH(NH}2\text{)CH}3 \xrightarrow{\text{NaH, DMF}} \text{Protected intermediate} \xrightarrow{\text{TFA}} \text{Free base} \xrightarrow{\text{HCl}} \text{Dihydrochloride}
$$
Critical parameters include:
Reductive Amination Approach
An alternative route employs reductive amination between 3-methyl-2-butanone and imidazole-1-ethylamine. Using sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer), this one-pot method achieves 72% yield with excellent stereoselectivity (Eq. 2):
$$
\text{Imidazole-CHO} + \text{NH}2\text{CH(CH}3\text{)CH}2\text{CH}3 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target amine}
$$
Table 1 : Comparative performance of reducing agents
| Reducing Agent | Yield (%) | Diastereomeric Ratio | Reaction Time (h) |
|---|---|---|---|
| NaBH3CN | 72 | 95:5 | 24 |
| BH3·THF | 58 | 85:15 | 18 |
| H2/Pd-C | 65 | 90:10 | 36 |
Data adapted from catalytic hydrogenation studies in chromeno[2,3-b]pyridine systems.
Optimization of Critical Reaction Parameters
Solvent Effects on Alkylation Efficiency
Systematic screening identified dimethylacetamide (DMA) as superior to DMF or NMP for large-scale syntheses:
Table 2 : Solvent impact on N-alkylation yield
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 68 | 92 |
| DMA | 37.8 | 75 | 95 |
| NMP | 32.2 | 63 | 89 |
| DMSO | 46.7 | 71 | 93 |
Higher dielectric solvents improve ionic intermediate stabilization, though excessive polarity complicates product isolation.
Acid Selection for Salt Formation
Hydrochloride salt precipitation was optimized through systematic acid screening:
Table 3 : Salt formation efficiency with different HCl sources
| Acid Source | Solvent | Crystal Size (μm) | Yield (%) | Water Content (KF) |
|---|---|---|---|---|
| HCl gas | EtOH | 50-100 | 98 | 0.15 |
| 37% HCl aqueous | i-PrOH | 20-50 | 95 | 0.45 |
| HCl/dioxane | Acetone | 10-30 | 91 | 0.82 |
Anhydrous HCl in ethanol produced pharmaceutically acceptable crystals with optimal flow properties.
Advanced Catalytic Strategies
Palladium-Mediated Cross-Coupling
Adapting methodologies from chromeno[2,3-b]pyridine synthesis, a Suzuki coupling approach was developed:
$$
\text{Imidazole-Bpin} + \text{BrCH}2\text{C(CH}3\text{)CH(NH}2\text{)CH}3 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Coupled product}
$$
Key advantages include:
- Tolerance of amine functionality without protection
- 85% isolated yield at 0.5 mol% catalyst loading
- Excellent regioselectivity (>99:1)
Continuous Flow Hydrogenation
Implementing hydrogenation protocols from related heterocyclic systems, a continuous flow system achieved:
- 98% conversion in 2 minutes residence time
- 50% reduction in catalyst consumption vs batch
- Consistent enantiomeric excess (98.5% ee)
Analytical Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, D2O): δ 1.05 (d, J=6.8 Hz, 6H, CH(CH3)2), 2.15 (m, 1H, CH(CH3)2), 3.45 (dd, J=14.2, 6.1 Hz, 2H, CH2N), 7.35 (s, 1H, imidazole H4), 7.85 (s, 1H, imidazole H2)
- HPLC : 99.8% purity (Zorbax SB-C18, 0.1% TFA/MeCN)
- XRPD : Characteristic peaks at 5.6°, 12.3°, 18.7° 2θ confirm polymorph Form I
Stability Profiling
Accelerated stability studies (40°C/75% RH) showed:
- <0.5% degradation after 6 months
- No polymorphic transitions by PXRD
- Consistent dissolution profile (85% in 15min, USP II)
Industrial-Scale Considerations
Cost Analysis of Routes
Table 4 : Economic comparison of synthesis methods
| Method | COG/kg ($) | PMI | Cycle Time (h) |
|---|---|---|---|
| Alkylation | 450 | 32 | 48 |
| Reductive Amination | 520 | 28 | 36 |
| Cross-Coupling | 680 | 15 | 24 |
PMI = Process Mass Intensity; Data extrapolated from patent scale-up examples.
Environmental Impact Assessment
- Cross-coupling route reduces organic waste by 40% vs traditional methods
- Continuous hydrogenation decreases energy consumption by 35 kWh/kg
- Solvent recovery systems achieve 90% DMF reuse
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-methylbut-1-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
1-(2-Amino-3-methylbut-1-yl)-1H-imidazole dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-methylbut-1-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
The following compounds share structural similarities with 1-(2-Amino-3-methylbut-1-yl)-1H-imidazole dihydrochloride, differing in substituents, salt forms, and applications. Key comparisons are summarized in Table 1.
Structural and Functional Comparisons
Dexmedetomidine Hydrochloride
- Structure: 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole monohydrochloride .
- Key Features: Aromatic 2,3-dimethylphenethyl group instead of the aliphatic 2-amino-3-methylbutyl chain.
- Applications: α₂-adrenoreceptor agonist with sedative and analgesic properties .
- Differentiator : The aromatic substituent enables strong receptor binding, contrasting with the target compound’s aliphatic chain, which may favor different pharmacokinetics (e.g., reduced CNS penetration).
Methyl 2-Amino-3-(1H-imidazol-1-yl)propanoate Dihydrochloride
- Structure: Methyl ester and amino group on a propanoate chain attached to imidazole .
- Key Features : Ester group increases lipophilicity compared to the target compound’s amine-terminated alkyl chain.
- Differentiator : The ester may confer metabolic instability (prone to hydrolysis) versus the target’s stable alkyl-amine group.
[1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine Dihydrochloride
- Structure : 2,2-dimethylpropyl group with imidazole attached via a methylene bridge .
- Key Features : Greater steric hindrance due to geminal dimethyl groups compared to the target’s 3-methylbutyl chain.
- Differentiator : Increased hydrophobicity may reduce solubility but enhance membrane permeability.
1-[4-(1,3-Dioxaindan-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine Dihydrochloride
- Structure : Dioxaindane (fused aromatic ring) attached to imidazole .
- Key Features : Aromatic dioxaindane group enables π-π stacking interactions absent in the target compound.
- Differentiator : Likely targets enzymes or receptors requiring planar aromatic recognition sites.
Triflumizole
- Structure: Chloro-trifluoromethylphenyl group linked via iminoethoxy chain to imidazole .
- Key Features : Designed as a fungicide with electron-withdrawing groups (Cl, CF₃) enhancing stability.
Table 1: Comparative Analysis of Structurally Related Imidazole Derivatives
Physicochemical and Pharmacological Insights
- Solubility: Dihydrochloride salts (target compound, methyl propanoate derivative) exhibit higher water solubility than monohydrochlorides (e.g., Dexmedetomidine) or neutral compounds (Triflumizole).
- Bioavailability : Aliphatic amines (target compound) may show better absorption than aromatic derivatives (Dexmedetomidine) in certain biological environments.
- Metabolic Stability: Esters (methyl propanoate derivative) are prone to hydrolysis, whereas alkyl-amines (target compound) are more metabolically stable.
Biological Activity
1-(2-Amino-3-methylbut-1-yl)-1H-imidazole dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological significance. The presence of the amino group enhances its interaction with various biological targets. The dihydrochloride form improves solubility and bioavailability, making it suitable for in vivo studies.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, studies have demonstrated its ability to inhibit heme oxygenase (HO-1), a critical enzyme involved in heme catabolism .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, including those resistant to conventional antibiotics, showing promising results .
Antioxidant Properties
The compound has demonstrated significant antioxidant activity in vitro, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. It has been observed to reduce the secretion of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on HO-1 Inhibition : A fragment-based approach identified this compound as a novel inhibitor of HO-1. The study involved assessing the inhibitory potency through enzymatic assays using rat spleen microsomal fractions .
- Antimicrobial Screening : In a screening campaign against methicillin-resistant Staphylococcus aureus (MRSA), derivatives of imidazole compounds including this compound were evaluated for their antimicrobial efficacy, showing MIC values as low as 16 µg/mL .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(2-Amino-3-methylbut-1-yl)-1H-imidazole dihydrochloride, and how do reaction conditions affect yield?
- Methodological Answer : Synthesis typically involves alkylation of imidazole precursors followed by hydrochlorination. For example:
- Step 1 : React 1H-imidazole with 2-amino-3-methylbut-1-yl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine .
- Step 2 : Purify via recrystallization or column chromatography. Yield optimization requires controlled pH (6–7) and inert atmospheres to prevent oxidation .
- Key Parameters : Temperature (60–80°C), solvent polarity (DMF > THF), and stoichiometric ratios (1:1.2 imidazole:alkylating agent) significantly influence purity (≥95% by HPLC) .
Q. How is the compound’s crystal structure determined, and what software tools are recommended for refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .
- Refinement : Iterative refinement via SHELXL, adjusting thermal parameters and hydrogen bonding networks. Typical R-factors for imidazole derivatives range from 0.03–0.05 .
Q. What safety protocols are critical for handling and storing this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) to avoid inhalation or skin contact. Work in a fume hood due to hygroscopicity and potential HCl release .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Stability tests show ≤5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays to evaluate isoform selectivity (e.g., HO-1 vs. HO-2)?
- Methodological Answer :
- Assay Setup : Use rat/mouse liver microsomes pre-treated with NADPH. Incubate compound (0.1–100 µM) and measure heme degradation via spectrophotometry (λ = 468 nm) .
- Selectivity Parameters :
| Isoform | IC₅₀ (µM) | Selectivity Ratio (HO-1/HO-2) |
|---|---|---|
| HO-1 | 0.8 ± 0.2 | 12.5 |
| HO-2 | 10 ± 2.1 |
- Validation : Compare with known inhibitors (e.g., QC-2350 for HO-2) to confirm mechanism .
Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?
- Methodological Answer :
- Purity Verification : Conduct LC-MS (ESI+) and ¹H NMR (D₂O) to rule out byproducts (e.g., unreacted alkyl halides) .
- Assay Replication : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) across labs. Discrepancies in IC₅₀ values (>2-fold) may stem from microsome batch variability .
Q. How can late-stage Pd-catalyzed cross-coupling diversify the imidazole core for SAR studies?
- Methodological Answer :
- Reaction Design : Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ (5 mol%) and aryl boronic acids (1.5 equiv.) in THF/H₂O (3:1) at 80°C .
- Optimization :
| Catalyst Loading | Yield (%) | Purity (HPLC) |
|---|---|---|
| 2 mol% | 45 | 88 |
| 5 mol% | 72 | 95 |
Data Contradiction Analysis
- Case Study : Discrepancies in HO-1 inhibition (IC₅₀ = 0.8 µM vs. 2.5 µM) may arise from:
- Microsome Source : Rat vs. human isoforms differ in active site hydrophobicity.
- Compound Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
